Brd7-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

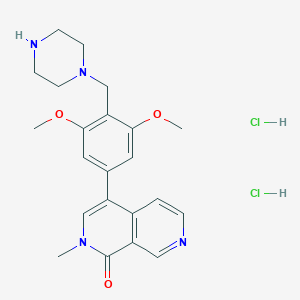

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[3,5-dimethoxy-4-(piperazin-1-ylmethyl)phenyl]-2-methyl-2,7-naphthyridin-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3.2ClH/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26;;/h4-5,10-13,23H,6-9,14H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBFYDKFJHVJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Brd7-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brd7-IN-1 is a synthetic, small-molecule inhibitor targeting the bromodomain of Bromodomain-containing protein 7 (BRD7). It is a modified derivative of the dual BRD7/BRD9 inhibitor, BI-7273, and has been utilized as a critical component in the development of proteolysis-targeting chimeras (PROTACs). Specifically, this compound serves as the BRD7/9-binding moiety in the potent and selective dual degrader VZ185, which also incorporates a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2][3] Understanding the mechanism of action of this compound is crucial for its application in chemical biology and as a foundational tool for the development of targeted protein degraders. This guide provides an in-depth overview of its core mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

The primary mechanism of action for this compound, like its parent compound BI-7273, is the competitive inhibition of the BRD7 bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key step in the regulation of gene transcription through the recruitment of chromatin-modifying enzymes and transcription factors.

This compound mimics the binding of acetylated lysines, occupying the hydrophobic pocket of the BRD7 bromodomain. This prevents BRD7 from engaging with its natural protein partners, thereby disrupting its function. As BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, its inhibition can lead to significant alterations in gene expression.[4]

Quantitative Data

While specific quantitative binding data for this compound as a standalone inhibitor is not extensively published, its close structural relationship to BI-7273 allows for the use of BI-7273's binding affinities as a strong proxy. The modifications made to create this compound are primarily for the attachment of a linker for the PROTAC application and are not expected to drastically alter its core binding to the bromodomain.

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |

| BI-7273 | BRD7 | AlphaScreen | 117 | 0.3 |

| BI-7273 | BRD9 | AlphaScreen | 19 | 0.75 |

| VZ185 (PROTAC with this compound) | BRD7 | Cellular Degradation | DC50 = 4.5 | - |

| VZ185 (PROTAC with this compound) | BRD9 | Cellular Degradation | DC50 = 1.8 | - |

Data for BI-7273 sourced from[5][6][7]. Data for VZ185 sourced from[1][8].

Signaling Pathways Modulated by BRD7 Inhibition

Inhibition of BRD7 by molecules like this compound can impact several critical cellular signaling pathways due to BRD7's role as a transcriptional regulator and component of the SWI/SNF chromatin remodeling complex.

Caption: Signaling pathways influenced by the inhibition of BRD7.

Experimental Protocols

The characterization of BRD7 inhibitors like this compound and its parent compound BI-7273 typically involves a suite of biochemical and cellular assays to determine binding affinity, selectivity, and cellular effects.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To determine the in vitro inhibitory concentration (IC50) of a compound against the BRD7 bromodomain.

Methodology:

-

Reagents: Recombinant His-tagged BRD7 bromodomain, biotinylated acetylated histone peptide (e.g., H4K16ac), Streptavidin-coated Donor beads, and anti-His-coated Acceptor beads.

-

Procedure:

-

In a microplate, incubate the His-tagged BRD7 protein with the biotinylated histone peptide in the presence of varying concentrations of the test compound (e.g., this compound).

-

Add the Donor and Acceptor beads to the wells.

-

In the absence of an inhibitor, the BRD7 protein binds to the histone peptide, bringing the Donor and Acceptor beads into close proximity.

-

Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

-

A competitive inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the luminescent signal.

-

-

Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistical curve.

Caption: Workflow for the AlphaScreen assay.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) and thermodynamic parameters of the interaction between an inhibitor and the BRD7 bromodomain.

Methodology:

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

A solution of the recombinant BRD7 bromodomain is placed in the sample cell.

-

A solution of the inhibitor (e.g., this compound) is loaded into a syringe.

-

The inhibitor is titrated into the protein solution in a series of small injections.

-

The heat change upon binding is measured for each injection.

-

-

Data Analysis: The resulting thermogram is integrated to determine the heat released or absorbed per injection. This data is then fit to a binding model to calculate the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cellular Degradation Assay (for PROTACs)

Objective: To measure the ability of a PROTAC, such as VZ185 containing this compound, to induce the degradation of the target protein in cells.

Methodology:

-

Cell Culture: Human cell lines (e.g., HEK293T, cancer cell lines) are cultured under standard conditions.

-

Procedure:

-

Cells are treated with a range of concentrations of the PROTAC for a specified time (e.g., 2-24 hours).

-

Cells are lysed, and the protein concentration is determined.

-

The levels of the target protein (BRD7) and a loading control (e.g., GAPDH, β-actin) are analyzed by Western blotting or quantitative mass spectrometry.

-

-

Data Analysis: The band intensities of the target protein are quantified and normalized to the loading control. The percentage of remaining protein is plotted against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).

Caption: Workflow for a cellular degradation assay.

Conclusion

This compound is a valuable chemical tool for probing the function of the BRD7 bromodomain. Its mechanism of action is centered on the competitive inhibition of acetylated lysine binding, leading to the disruption of BRD7's role in chromatin remodeling and gene transcription. While specific quantitative data for this compound is limited, the data from its parent compound, BI-7273, provides a strong foundation for understanding its binding properties. The experimental protocols outlined here represent the standard methodologies for characterizing BRD7 inhibitors and their downstream cellular effects. As a key component of the VZ185 PROTAC, this compound has been instrumental in advancing the field of targeted protein degradation.

References

- 1. labshake.com [labshake.com]

- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

What is the function of Brd7-IN-1?

An In-depth Technical Guide to the Function of Brd7-IN-1

Introduction

This compound is a chemical probe used in biomedical research, primarily as a building block for creating more complex molecules. It is a derivative of BI-7273, a known inhibitor of Bromodomain-containing protein 7 (BRD7) and its close homolog, BRD9. The principal application of this compound is its use as the BRD7/9-binding component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is linked to a von Hippel-Lindau (VHL) E3 ligase ligand to create the PROTAC degrader VZ185, which potently and selectively induces the degradation of BRD7 and BRD9 proteins within the cell.[1]

This guide will delve into the function of this compound by first exploring the critical roles of its target protein, BRD7. Understanding the function of BRD7 is essential to grasp the consequences of its inhibition or degradation mediated by tools like VZ185, which is built from this compound.

Core Concept: The Function of BRD7

BRD7 is a member of the bromodomain-containing protein family, which act as "readers" of the epigenetic code. Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2][3] This interaction is a key mechanism in regulating gene expression.

Key Functions of BRD7:

-

Chromatin Remodeling: BRD7 is a core subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a type of SWI/SNF ATP-dependent chromatin remodeling complex.[4][5] By binding to acetylated histones, BRD7 helps the PBAF complex to access and remodel chromatin structure, thereby modulating the accessibility of DNA for transcription.[4][5]

-

Transcriptional Regulation: As part of the PBAF complex, BRD7 is involved in the transcriptional regulation of a wide array of genes. It can act as both a coactivator and a corepressor of transcription.[6] For example, BRD7 is required for the efficient transcription of a subset of p53 target genes, and it facilitates the recruitment of the tumor suppressor protein BRCA1 to specific gene promoters.[4][7]

-

Cell Cycle Control: BRD7 plays a significant role in cell cycle progression, particularly in the G1 to S phase transition.[7][8] It can inhibit cell proliferation by modulating key signaling pathways like the Ras/MEK/ERK and Rb/E2F pathways.[7][8]

-

Tumor Suppression: BRD7 is widely regarded as a tumor suppressor. Its expression is frequently downregulated in various cancers, including nasopharyngeal, breast, ovarian, and colorectal cancers.[7] By interacting with crucial tumor suppressors like p53 and BRCA1, BRD7 contributes to pathways that prevent uncontrolled cell growth.[7]

Mechanism of Action of BRD7 Inhibition

Small molecule inhibitors targeting BRD7, such as the parent compound of this compound, function by competitively binding to the acetyl-lysine binding pocket of the BRD7 bromodomain. This action prevents BRD7 from recognizing and binding to its natural targets on acetylated histones.[2]

The direct consequence is the disruption of the PBAF complex's ability to properly localize to specific chromatin regions. This leads to altered gene expression profiles, which can suppress the growth and proliferation of cancer cells by affecting genes involved in the cell cycle, apoptosis, and DNA repair.[2]

This compound itself is a precursor. When incorporated into the PROTAC VZ185, its function is to tether the BRD7 and BRD9 proteins to the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD7/9, marking them for degradation by the proteasome. This degradation approach offers a potent and sustained depletion of the target proteins compared to simple inhibition.

Signaling Pathways and Functional Relationships

BRD7 is a node in several critical cellular signaling pathways. Its inhibition or degradation can therefore have widespread effects.

Quantitative Data Presentation

While this compound is primarily a chemical intermediate, quantitative data for related, well-characterized BRD7 inhibitors provides crucial context for understanding target engagement and selectivity. The following table summarizes binding affinity and inhibitory concentration data for several BRD7/9 inhibitors.

| Compound | Target(s) | Assay Type | Value | Reference |

| VZ185 | BRD7 / BRD9 | Degradation (DC₅₀) | 4.5 nM / 1.8 nM | [1] |

| 1-78 (BRD7-IN-3) | BRD7 / BRD9 | Inhibition (IC₅₀) | 1.6 µM / 2.7 µM | [9] |

| 1-78 | BRD7 | Binding Affinity (Kd) | 290 nM | [10] |

| 2-77 | BRD7 | Binding Affinity (Kd) | 340 nM | [10] |

| BI-7273 | BRD7 / BRD9 | Binding Affinity (Kd) | 705 nM (for fluorescent probe) / 24 nM (for fluorescent probe) | [11] |

Note: DC₅₀ represents the concentration required to degrade 50% of the target protein. IC₅₀ is the concentration that inhibits 50% of the protein's activity. Kd is the dissociation constant, indicating binding affinity.

Experimental Protocols

The function and effects of BRD7 inhibitors are validated through various in vitro and cellular assays. Below are high-level methodologies for key experiments.

Cellular Target Engagement Assay (NanoBRET)

This assay measures the binding of an inhibitor to the target protein within living cells.

Methodology:

-

Cell Engineering: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding BRD7 fused to a NanoLuciferase (NLuc) enzyme.

-

Probe Addition: A fluorescent tracer that binds to the BRD7 bromodomain is added to the cells.

-

BRET Reaction: In the absence of an inhibitor, the tracer binds to the NLuc-BRD7 fusion protein. Addition of the NanoLuc substrate causes the enzyme to emit light, which is then absorbed by the nearby fluorescent tracer (Bioluminescence Resonance Energy Transfer - BRET), which in turn emits light at a different wavelength.

-

Inhibitor Competition: The test compound (e.g., 2-77) is added in increasing concentrations. The compound competes with the fluorescent tracer for binding to NLuc-BRD7.

-

Signal Measurement: As the inhibitor displaces the tracer, the BRET signal decreases. The reduction in signal is measured using a plate reader, allowing for the calculation of an IC₅₀ value, which reflects the compound's binding affinity in a cellular context.

Cell Proliferation Assay

This assay determines the effect of a compound on the growth rate of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., LNCaP prostate cancer cells) are seeded into 96-well plates at a low density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the BRD7 inhibitor at a range of concentrations (e.g., 1 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for cell growth.

-

Viability Measurement: After incubation, a viability reagent (e.g., CellTiter-Glo® or resazurin) is added to each well. These reagents produce a luminescent or fluorescent signal proportional to the number of viable cells (often by measuring ATP levels).

-

Data Analysis: The signal is read using a plate reader. The proliferation of treated cells is calculated as a percentage relative to the vehicle-treated control cells.

Gene Expression Analysis (RNA-Seq)

This experiment identifies which genes have their expression levels changed following treatment with a BRD7 inhibitor.

Methodology:

-

Cell Treatment: LNCaP cells are treated with the BRD7 inhibitor (e.g., 1 µM of 2-77) or DMSO for a specified time (e.g., 72 hours).[11]

-

RNA Extraction: Total RNA is isolated from the treated and control cells.

-

Library Preparation: The extracted RNA is converted to cDNA, and sequencing libraries are prepared according to standard protocols.

-

Sequencing: The libraries are sequenced using a next-generation sequencing (NGS) platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads per gene is quantified. Differential expression analysis is then performed to identify genes that are significantly upregulated or downregulated in the inhibitor-treated cells compared to the control.[11]

Conclusion

This compound is a key chemical tool whose function is intrinsically linked to its target, the bromodomain-containing protein BRD7. While this compound's primary role is to serve as the warhead in the PROTAC degrader VZ185, the ultimate biological consequences stem from the removal of BRD7. BRD7 is a critical epigenetic reader and a component of the PBAF chromatin remodeling complex, acting as a tumor suppressor by regulating transcription, controlling the cell cycle, and modulating key signaling pathways like p53 and Wnt/β-catenin. The inhibition or degradation of BRD7 disrupts these processes, offering a promising therapeutic strategy for various malignancies, particularly those with a dependency on pathways regulated by BRD7. The development of selective inhibitors and degraders, built from molecules like this compound, provides powerful probes to further unravel the complex biology of BRD7 and advance novel drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Roles of BRD7 in Pathophysiology - ProQuest [proquest.com]

- 6. uniprot.org [uniprot.org]

- 7. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Brd7-IN-1: A Technical Guide to a BRD7/9 Inhibitor Derivative for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brd7-IN-1 is a chemical probe that has emerged from the intensive research efforts targeting bromodomain-containing proteins, a class of epigenetic readers integral to gene transcription regulation. Specifically, this compound is a derivative of the potent BRD7 and BRD9 inhibitor, BI-7273.[1] While not extensively characterized as a standalone inhibitor, its primary significance lies in its role as a crucial component of Proteolysis Targeting Chimeras (PROTACs). By functionalizing BI-7273 with a linker, this compound serves as the "warhead" that specifically binds to BRD7 and BRD9, enabling their targeted degradation when coupled to an E3 ubiquitin ligase ligand. This technical guide provides a comprehensive overview of this compound, including the inhibitory activity of its parent compounds, detailed experimental protocols for characterization, and the signaling pathways modulated by BRD7 and BRD9.

Core Compound Data

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| BRD7-IN-3 (1-78) | BRD7 | 1.6 | Biochemical Assay | [2] |

| BRD9 | 2.7 | Biochemical Assay | [2] | |

| BRD7 | 0.8 | NanoBRET Cellular Assay | [3] | |

| BRD9 | 3.3 | NanoBRET Cellular Assay | [3] | |

| BI-7273 (Parent Compound of this compound) | BRD9 | Potent Inhibitor | Various | [4][5] |

Mechanism of Action

This compound, through its BI-7273 core, functions by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9.[3][5] These proteins are essential components of distinct chromatin remodeling complexes: BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, while BRD9 is a component of the ncBAF (non-canonical BAF) complex.[5] By occupying the bromodomain, the inhibitor prevents the recruitment of these complexes to acetylated histones, thereby modulating the transcription of target genes. In its role within a PROTAC such as VZ185, this compound facilitates the proximity-induced ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9.[1]

Signaling Pathways

BRD7 and BRD9 are implicated in a multitude of cellular signaling pathways, many of which are central to cancer pathogenesis. Inhibition or degradation of these proteins can therefore have profound effects on cell proliferation, differentiation, and survival.

BRD7 Signaling Involvement

BRD7 has been characterized as a tumor suppressor in several cancers. Its functions are diverse and impact several key pathways:

-

p53 Pathway: BRD7 is a critical component of a functional p53 pathway. It interacts with p53 and is required for the transcription of a subset of p53 target genes, thereby promoting cell cycle arrest and apoptosis in response to cellular stress.

-

BRCA1 Pathway: BRD7 directly binds to BRCA1 and is involved in the regulation of BRCA1-dependent transcription. This interaction is crucial for the transcriptional regulation of the estrogen receptor alpha (ERα).

-

PI3K/AKT Pathway: BRD7 has been shown to negatively regulate the PI3K/AKT signaling pathway, a central pathway for cell growth and survival.

-

Wnt/β-catenin Pathway: Overexpression of BRD7 can inhibit the nuclear translocation of β-catenin, leading to the downregulation of the Wnt signaling pathway.

BRD9 Signaling Involvement

BRD9 is more frequently associated with oncogenic roles. Its inhibition has been shown to be a promising therapeutic strategy in various cancers.

-

SWI/SNF Complex Function: As a core subunit of the ncBAF SWI/SNF chromatin remodeling complex, BRD9 is crucial for the regulation of gene expression. Its inhibition can lead to anti-proliferative effects in cancers dependent on this complex, such as synovial sarcoma.

-

MYC Regulation: The bromodomain of BRD9 has been shown to be required to sustain MYC transcription and the proliferation of leukemic cells.

-

Inflammatory Signaling: BRD9 plays a role in regulating the expression of pro-inflammatory genes, suggesting a potential role for its inhibitors in inflammatory diseases.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of BRD7/9 inhibitors. The following are generalized yet detailed methodologies for key assays used in the characterization of compounds like this compound and its derivatives.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein within intact cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD7 or BRD9 protein (the donor) and a fluorescently labeled tracer that binds to the bromodomain (the acceptor). A test compound competes with the tracer for binding to the bromodomain, causing a decrease in the BRET signal in a dose-dependent manner.[6]

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are transiently transfected with plasmids encoding either NanoLuc®-BRD7 or NanoLuc®-BRD9 fusion proteins using a suitable transfection reagent.

-

-

Assay Preparation:

-

Transfected cells are harvested and seeded into 96-well plates.

-

A NanoBRET™ tracer is added to the cells at a predetermined optimal concentration.

-

-

Compound Treatment:

-

The test compound (e.g., this compound derivative) is serially diluted and added to the wells.

-

The plate is incubated to allow for compound entry and binding to the target protein.

-

-

BRET Measurement:

-

NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.

-

The plate is read on a luminometer capable of measuring donor (460 nm) and acceptor (617 nm) emission signals.

-

-

Data Analysis:

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter log-logistic curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment without the need for compound or protein labeling.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified.[7][8]

Methodology:

-

Cell Treatment:

-

Cells are cultured and treated with the test compound or vehicle control for a specified period.

-

-

Thermal Challenge:

-

The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a set time (e.g., 3 minutes) using a thermal cycler. A temperature gradient is typically used.

-

One aliquot is kept at room temperature as a non-heated control.

-

-

Cell Lysis and Fractionation:

-

Cells are lysed by freeze-thaw cycles.

-

The soluble fraction is separated from the precipitated proteins by centrifugation.

-

-

Protein Quantification:

-

The amount of soluble BRD7 or BRD9 in the supernatant is quantified by Western blotting or other protein detection methods.

-

-

Data Analysis:

-

The band intensities are quantified and plotted against the temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Isothermal dose-response curves can be generated by treating cells with varying compound concentrations at a fixed temperature to determine an EC50 value.

-

Conclusion

This compound represents a key chemical tool in the study of BRD7 and BRD9, not as a standalone inhibitor, but as an integral component of PROTACs designed for targeted protein degradation. Understanding its mechanism of action, the signaling pathways governed by its targets, and the experimental protocols for its characterization are paramount for researchers in the fields of epigenetics and drug discovery. The data from closely related inhibitors like BRD7-IN-3 provide a solid foundation for predicting its binding affinity and cellular effects. The continued development and characterization of such specific chemical probes will undoubtedly accelerate our understanding of the biological roles of BRD7 and BRD9 and pave the way for novel therapeutic strategies targeting these epigenetic readers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BRD7 in the SWI/SNF Chromatin Remodeling Complex: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Abstract

Bromodomain-containing protein 7 (BRD7) is an integral subunit of the Polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex, a specific variant of the mammalian SWI/SNF apparatus. This document provides an in-depth technical overview of BRD7's molecular function, its critical interactions with key tumor suppressors and signaling molecules, and its role in transcriptional regulation. We detail the involvement of BRD7 in the p53 and BRCA1 signaling pathways, highlighting its function in cell cycle control, oncogene-induced senescence, and gene-specific promoter recruitment. Furthermore, we explore the post-translational regulation of BRD7 by PARP1, a mechanism with significant implications for cancer therapy resistance. This guide summarizes key quantitative data, provides detailed protocols for essential experimental techniques used to study BRD7, and visualizes complex molecular interactions and workflows to facilitate a deeper understanding of BRD7's role as a tumor suppressor and potential therapeutic target.

Introduction to BRD7 and the SWI/SNF Complex

The mammalian Switch/Sucrose Non-Fermentable (SWI/SNF) complexes are ATP-dependent chromatin remodeling enzymes that play a crucial role in regulating gene expression by altering nucleosome structure and accessibility.[1] These multi-subunit complexes are essential for a wide range of cellular processes, including transcription, DNA repair, and cell cycle control.[2] There are three major subclasses of SWI/SNF complexes: the canonical BAF (cBAF), the polybromo-associated BAF (PBAF), and the non-canonical BAF (ncBAF).[3]

BRD7 is a defining, signature subunit of the PBAF complex.[4][5] Its single bromodomain recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for anchoring the PBAF complex to specific chromatin loci.[6] Functionally, BRD7 acts as both a transcriptional co-activator and co-repressor.[7] Its expression is frequently downregulated in a variety of cancers, including nasopharyngeal, breast, and lung carcinomas, establishing its role as a potent tumor suppressor.[3][8] BRD7 exerts its function by interacting with critical cellular proteins, including the tumor suppressors p53 and BRCA1, to modulate the transcription of specific gene subsets involved in cell fate decisions.[2][9]

Molecular Function and Key Signaling Pathways

BRD7's function is intrinsically linked to its role within the PBAF complex and its direct interactions with major transcriptional regulators.

The BRD7-p53 Axis in Tumor Suppression

BRD7 is a critical cofactor for the tumor suppressor protein p53.[9] It is required for the efficient p53-mediated transcription of a subset of target genes that induce cell cycle arrest and oncogene-induced senescence.[9][10] The mechanism involves BRD7 directly interacting with both p53 and the histone acetyltransferase p300.[9] This trimolecular complex is recruited to the promoters of target genes, such as CDKN1A (p21), leading to histone acetylation, p53 acetylation, and robust transcriptional activation.[9][11] In some contexts, BRD7 can also stabilize p53 by inhibiting the phosphorylation of its E3 ubiquitin ligase, MDM2, via the AKT pathway, thereby preventing p53's ubiquitination and degradation.[12]

Regulation of Estrogen Receptor Alpha (ERα) via BRCA1

BRD7 is a direct binding partner of the breast cancer susceptibility protein, BRCA1.[2][4] This interaction is crucial for regulating the expression of the Estrogen Receptor Alpha (ESR1) gene. BRD7 facilitates the recruitment of both BRCA1 and the transcription factor Oct-1 to the ESR1 promoter.[2][13] Depletion of BRD7 prevents this recruitment, leading to a loss of ERα expression at both the mRNA and protein levels.[2] This has significant clinical implications, as loss of ERα expression is associated with resistance to anti-estrogen therapies like fulvestrant in breast cancer cells.[4] Interestingly, while BRD7 is essential for recruiting BRCA1 and Oct-1, its depletion does not affect the recruitment of other core SWI/SNF subunits like BRG1 to the ESR1 promoter, suggesting a specific scaffolding role for BRD7 in this context.[2]

Post-Translational Regulation by PARP1 and Chemoresistance

The stability and function of BRD7 are subject to post-translational modifications. In response to DNA damage induced by chemotherapy, the enzyme PARP1 (Poly(ADP-ribose) polymerase 1) is activated.[7][14] PARP1 directly binds to and poly(ADP-ribosyl)ates (PARylates) BRD7.[7][14] This PARylation serves as a signal for the PAR-binding E3 ubiquitin ligase RNF146, which then ubiquitinates BRD7, targeting it for rapid proteasomal degradation.[7][15] The degradation of the tumor suppressor BRD7 contributes to cancer cell survival and confers resistance to DNA-damaging agents.[7] This pathway highlights a potential therapeutic strategy where combining PARP inhibitors (like Olaparib) with chemotherapy could prevent BRD7 degradation, thereby enhancing the sensitivity of cancer cells to treatment.[14]

Data Presentation: Interactions and Gene Regulation

The function of BRD7 is defined by its protein-protein interactions and its impact on target gene expression. The following tables summarize key quantitative and qualitative findings from the literature.

Table 1: Summary of Key BRD7 Interacting Proteins

| Interacting Protein | Function of Partner | Experimental Evidence | Functional Consequence of Interaction |

| p53 | Tumor Suppressor | Co-IP, Yeast-Two Hybrid[9][16] | BRD7 acts as a cofactor, required for p53-mediated transcription of target genes (e.g., p21) and induction of senescence.[9][10] |

| BRCA1 | Tumor Suppressor, DNA Repair | Co-IP, Yeast-Two Hybrid[2][4] | BRD7 recruits BRCA1 to the ESR1 promoter to regulate ERα expression.[2] |

| p300 (EP300) | Histone Acetyltransferase | Co-IP[9] | Recruited by BRD7 to p53 target promoters to facilitate histone and p53 acetylation.[9] |

| PARP1 | DNA Repair, PARylation | Co-IP[7] | PARP1 PARylates BRD7, leading to its ubiquitination and degradation.[7][14] |

| RNF146 | E3 Ubiquitin Ligase | Co-IP[7] | Recognizes PARylated BRD7 and mediates its ubiquitination.[7] |

| Oct-1 (POU2F1) | Transcription Factor | ChIP[2] | Co-recruited with BRCA1 by BRD7 to the ESR1 promoter.[2] |

| c-Myc | Proto-oncogene, Transcription Factor | ChIP, Luciferase Assay[17] | c-Myc negatively regulates BRD7 promoter activity and expression.[17] In CRC, BRD7 can stabilize c-Myc protein.[18] |

| IRF2 | Interferon Regulatory Factor 2 | Interaction Assay[4] | Associates with BRD7 in transcriptionally active chromatin.[4] |

Table 2: Effects of BRD7 Modulation on Target Gene Expression

| Target Gene | Modality | Effect on Gene Expression | Cellular Outcome | Cancer Type Context |

| ESR1 (ERα) | shRNA knockdown of BRD7 | Downregulation | Loss of ERα protein, resistance to fulvestrant.[4] | Breast Cancer[4] |

| CDKN1A (p21) | shRNA knockdown of BRD7 | Downregulation | Impaired p53-dependent cell cycle arrest and senescence.[10][19] | Multiple |

| Various BRCA1 targets | siRNA knockdown of BRD7 | Co-regulation (Up or Down) | Affects ~30% of BRCA1-regulated genes.[4] | Breast Cancer[4] |

| p53 target genes | Overexpression of BRD7 | Upregulation (p21, Bax) | Enhanced cell cycle arrest, apoptosis.[19] | Hepatocellular Carcinoma[19] |

| TP53 | Overexpression of BRD7 | Upregulation | Increased p53 protein levels and promoter activity.[19] | Hepatocellular Carcinoma[19] |

| Cyclin D1, c-Myc | shRNA knockdown of BRD7 | Downregulation | Inhibition of cell proliferation and G1/S transition.[18][20] | Colorectal Cancer, Lung Adenocarcinoma[18][20] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the function and interactions of BRD7.

Co-Immunoprecipitation (Co-IP) for Endogenous BRD7 Interaction

This protocol is designed to validate the interaction between endogenous BRD7 and a putative binding partner (e.g., p53, BRCA1) in a cellular context.

Methodology:

-

Cell Culture and Lysis: Culture cells (e.g., T47D, HEK-293) to ~80-90% confluency.[4] Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-Clearing: To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

-

Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-BRD7) to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific isotype control IgG to a separate aliquot of lysate. Incubate with gentle rotation overnight at 4°C.

-

Immune Complex Capture: Add 40-50 µL of Protein A/G agarose bead slurry to each sample and incubate with rotation for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold IP lysis buffer. After the final wash, carefully remove all supernatant.

-

Elution: Resuspend the beads in 40-50 µL of 2x Laemmli (SDS-PAGE) sample buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.

-

Analysis: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe with primary antibodies against BRD7 (to confirm pulldown) and the suspected interacting protein.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is used to determine if BRD7 is physically associated with a specific genomic region, such as the ESR1 promoter, in vivo.

Methodology:

-

Cross-linking: Grow cells (e.g., MCF7) to ~80% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and nuclei using appropriate buffers. Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined for each cell type and instrument.

-

Immunoprecipitation: Dilute the sheared chromatin and save a small aliquot as the "Input" control.[21] Pre-clear the chromatin as described in the Co-IP protocol. Add 5-10 µg of anti-BRD7 antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Complex Capture and Washing: Capture the immune complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions. Finally, wash with a TE buffer.[22]

-

Elution and Cross-link Reversal: Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃). Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-6 hours (or overnight).

-

DNA Purification: Treat the samples with RNase A and then Proteinase K to remove RNA and protein. Purify the DNA using a PCR purification spin column or phenol-chloroform extraction followed by ethanol precipitation.

-

Quantitative PCR (qPCR): Perform qPCR using the purified ChIP DNA and the Input DNA. Use primers designed to amplify the specific region of interest (e.g., a 100-200 bp region of the ESR1 promoter) and a negative control region (a gene desert or a gene not expected to be bound by BRD7).[13]

-

Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the total input chromatin. Results are typically presented as "percent input" or "fold enrichment" over the IgG control.[23]

Implications for Drug Development

The established role of BRD7 as a tumor suppressor and a key node in cancer-relevant pathways makes it an attractive target for therapeutic intervention.

-

BRD7 as a Biomarker: Low BRD7 expression in tumors, particularly those with wild-type p53, could serve as a prognostic biomarker.[9] Furthermore, BRD7 status may predict the efficacy of certain treatments. For instance, the degradation of BRD7 via PARP1 suggests that BRD7 could be a biomarker for predicting the synergistic effects of PARP inhibitors combined with chemotherapy.[14]

-

Targeting BRD7 Degradation: The discovery that PARP1 activation leads to BRD7 degradation presents a clear therapeutic opportunity.[7] PARP inhibitors, already in clinical use, could be repurposed to stabilize BRD7 in cancer cells, thereby restoring its tumor-suppressive functions and increasing sensitivity to DNA-damaging agents.

-

Bromodomain Inhibition: While BRD7 is primarily a tumor suppressor, its paralog, BRD9, is considered an oncogene in some contexts.[24] The development of small-molecule inhibitors targeting the bromodomains of SWI/SNF subunits is an active area of research. Selective inhibitors could potentially modulate the activity of PBAF complexes in specific cancer contexts.

Conclusion

BRD7 is a fundamentally important, non-redundant subunit of the PBAF SWI/SNF chromatin remodeling complex. Its role extends beyond structural support; it acts as a critical scaffolding protein that provides specificity to the complex by recruiting key transcription factors and tumor suppressors like p53 and BRCA1 to target gene promoters. Through these interactions, BRD7 orchestrates transcriptional programs that govern cell cycle progression, senescence, and the response to cancer therapies. The intricate regulation of BRD7's own stability via PARP1-mediated degradation further underscores its importance in the DNA damage response. Continued research into the precise mechanisms of BRD7 function and regulation will be vital for developing novel therapeutic strategies that exploit this critical tumor suppressor pathway.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 6. JCI Insight - BRD7 as key factor in PBAF complex assembly and CD8+ T cell differentiation [insight.jci.org]

- 7. Poly(ADP‐ribosyl)ation of BRD7 by PARP1 confers resistance to DNA‐damaging chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Gene regulation and tumor suppression by the bromodomain-containing protein BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 [jcancer.org]

- 13. researchgate.net [researchgate.net]

- 14. Poly(ADP-ribosyl)ation of BRD7 by PARP1 confers resistance to DNA-damaging chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Transcriptional regulation of BRD7 expression by Sp1 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BRD7 Acts as a Tumor Suppressor Gene in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]

Brd7-IN-1: A Technical Guide to its Role in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brd7-IN-1 is a crucial chemical entity in the field of targeted protein degradation, serving as the target-binding component, or "warhead," for a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 7 (BRD7) and its close homolog BRD9. This technical guide provides an in-depth overview of this compound, its connection to the PROTAC VZ185, and the broader implications for drug development. We will delve into its chemical properties, the mechanism of action of the resulting PROTAC, relevant experimental data, and the signaling pathways impacted by BRD7 degradation.

This compound: Chemical Properties and Synthesis

Chemical Structure of this compound:

Note: The exact point of linker attachment on the BI-7273 scaffold to create this compound is a key modification, and while the general structure is based on BI-7273, the precise structural formula of this compound with the linker attachment point is proprietary to its developers.

The PROTAC Connection: VZ185

This compound is a critical component of the PROTAC degrader VZ185. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. VZ185 is composed of three key parts:

-

This compound: The "warhead" that specifically binds to the bromodomains of BRD7 and BRD9.

-

A Linker: A chemical tether that connects the warhead to the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation and degradation efficiency.

-

A VHL Ligand: This moiety recruits the von Hippel-Lindau E3 ubiquitin ligase.

Mechanism of Action of VZ185

The mechanism of VZ185-mediated degradation of BRD7 is a multi-step process within the cell:

-

Ternary Complex Formation: VZ185 simultaneously binds to both BRD7 and the VHL E3 ligase, forming a ternary complex (BRD7-VZ185-VHL).

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BRD7 protein.

-

Proteasomal Degradation: The poly-ubiquitinated BRD7 is then recognized and degraded by the 26S proteasome.

-

Recycling: VZ185 is released after degradation and can participate in further rounds of degradation, acting catalytically.

Quantitative Data

The following tables summarize the key quantitative data for the PROTAC VZ185 and related inhibitors. It is important to note that specific binding affinity data (IC50, Kd) for this compound as a standalone molecule is not extensively reported in publicly available literature; the data primarily focuses on the parent inhibitor BI-7273 and the final PROTAC degrader VZ185.

| Compound | Target(s) | Assay Type | Value | Cell Line | Reference |

| VZ185 | BRD7 Degradation | DC50 | 4.5 nM | HeLa | [1][2] |

| BRD9 Degradation | DC50 | 1.8 nM | HeLa | [1][2] | |

| BRD9 Degradation | DC50 | 2-8 nM | EOL-1, A-204 | [3] | |

| Cytotoxicity | EC50 | 40 nM | A-402 | [2] | |

| Cytotoxicity | EC50 | 3 nM | EOL-1 | [2] | |

| BI-7273 | BRD9 Binding | Kd | 19 nM | - | [4] |

| BRD7 Binding | Kd | 117 nM | - | [4] |

DC50: Concentration required for 50% degradation of the target protein. EC50: Concentration required for 50% of the maximum effect (e.g., cytotoxicity). Kd: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are overviews of key methodologies used in the characterization of BRD7 inhibitors and PROTACs.

BRD7 Degradation Assay (Western Blot)

This protocol outlines the general steps to quantify the degradation of BRD7 protein levels in cells treated with a PROTAC like VZ185.

Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, 22Rv1) at an appropriate density. After 24 hours, treat with a serial dilution of VZ185 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD7 (e.g., rabbit anti-BRD7) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD7 signal to the loading control. Calculate the percentage of BRD7 degradation relative to the vehicle-treated control to determine the DC50 value.

Target Engagement Assays (NanoBRET)

NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure the engagement of a compound with its target protein in live cells.

Methodology:

-

Cell Line Engineering: Create a cell line that expresses a NanoLuc luciferase-BRD7 fusion protein.

-

Assay Setup: Plate the engineered cells in a multi-well plate.

-

Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the BRD7 bromodomain, followed by the addition of the test compound (e.g., this compound).

-

BRET Measurement: If the test compound binds to BRD7, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. The BRET signal is measured using a plate reader capable of detecting both the NanoLuc emission and the tracer fluorescence.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the tracer binding, is calculated from the dose-response curve.

Signaling Pathways Modulated by BRD7 Degradation

BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex and acts as a tumor suppressor in several cancers. Its degradation via a PROTAC like VZ185 is expected to impact multiple signaling pathways.

p53 Signaling Pathway

BRD7 is known to interact with and stabilize the tumor suppressor protein p53, enhancing its transcriptional activity. Degradation of BRD7 would be expected to destabilize p53 and reduce the expression of its target genes, which are involved in cell cycle arrest and apoptosis.

Wnt/β-catenin Signaling Pathway

BRD7 can act as a negative regulator of the Wnt/β-catenin signaling pathway by inhibiting the nuclear translocation of β-catenin. Therefore, the degradation of BRD7 could potentially lead to the activation of this pathway, which is implicated in cell proliferation and tumorigenesis.

Conclusion

This compound is a pivotal molecule in the development of PROTACs targeting the epigenetic reader protein BRD7. Its incorporation into the PROTAC VZ185 has provided a powerful chemical tool to induce the selective degradation of BRD7 and BRD9, enabling a deeper understanding of their biological functions and offering a potential therapeutic strategy for diseases where these proteins are implicated. The continued exploration of such targeted protein degradation approaches holds immense promise for the future of drug discovery and development.

References

The Role of BRD7 in p53 and BRCA1 Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 7 (BRD7) is a crucial tumor suppressor protein implicated in the pathogenesis of various cancers. Its function is intrinsically linked to two of the most critical gatekeepers of genomic stability: p53 and BRCA1. BRD7 acts as a pivotal component of the SWI/SNF chromatin remodeling complex, influencing transcription, cell cycle progression, and DNA damage repair. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning BRD7's involvement in the p53 and BRCA1 pathways. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

BRD7 in the p53 Pathway

BRD7 is a critical co-factor for the tumor suppressor p53, enhancing its transcriptional activity and promoting p53-mediated cellular responses such as cell cycle arrest and apoptosis.[1][2][3]

Physical and Functional Interaction

BRD7 directly interacts with p53, a cornerstone of the tumor suppression network.[4] This interaction is required for the efficient p53-mediated transcription of a subset of its target genes.[2] Evidence suggests that BRD7, as part of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, facilitates the recruitment of essential co-activators like p300 to p53 target promoters.[2] This recruitment leads to histone acetylation, creating a chromatin environment conducive to transcription.[2]

Furthermore, BRD7 has been shown to stabilize p53 by inhibiting the ubiquitin-dependent proteasome pathway.[3] Mechanistically, BRD7 can decrease the phosphorylation and activation of MDM2, a key E3 ubiquitin ligase for p53, thereby reducing p53 ubiquitination and subsequent degradation.[3]

Quantitative Data on BRD7 and p53 Pathway Modulation

The following tables summarize the quantitative effects of BRD7 on the p53 pathway as reported in various studies.

Table 1: Effect of BRD7 Overexpression on p53 and Target Gene Expression

| Cell Line | Gene | Method | Fold Change (BRD7 OE vs. Control) | Reference |

| MCF-7 | p53 (protein) | Western Blot | Increased | [3] |

| ZR-75-1 | p53 (protein) | Western Blot | Increased | [3] |

| MCF-7 | p21 (protein) | Western Blot | Increased | [3] |

| ZR-75-1 | p21 (protein) | Western Blot | Increased | [3] |

| MCF-7 | Bax (protein) | Western Blot | Increased | [3] |

| ZR-75-1 | Bax (protein) | Western Blot | Increased | [3] |

| MCF-7 | Bcl-2 (protein) | Western Blot | Decreased | [3] |

| ZR-75-1 | Bcl-2 (protein) | Western Blot | Decreased | [3] |

| MCF-7 | Cyclin D1 (protein) | Western Blot | Decreased | [3] |

| ZR-75-1 | Cyclin D1 (protein) | Western Blot | Decreased | [3] |

| 5-8F | p21 (protein) | Western Blot | Increased | [5] |

| HNE1 | p21 (protein) | Western Blot | Increased | [5] |

| 5-8F | Cyclin D1 (protein) | Western Blot | Decreased | [5] |

| HNE1 | Cyclin D1 (protein) | Western Blot | Decreased | [5] |

| 5-8F | Bcl2 (protein) | Western Blot | Decreased | [5] |

| HNE1 | Bcl2 (protein) | Western Blot | Decreased | [5] |

| 5-8F | Cleaved PARP (protein) | Western Blot | Increased | [5] |

| HNE1 | Cleaved PARP (protein) | Western Blot | Increased | [5] |

Table 2: Effect of BRD7 Overexpression on p53 Transcriptional Activity

| Cell Line | Reporter Assay | Fold Increase in Activity (BRD7 OE vs. Control) | Reference |

| MCF-7 | p53-responsive luciferase reporter | ~2.5 | [3] |

Signaling Pathway Diagram

BRD7 in the BRCA1 Pathway

BRD7 also plays a significant role in the BRCA1-mediated tumor suppression pathway. BRCA1 is a key player in DNA repair, cell cycle checkpoint control, and transcriptional regulation.

Direct Interaction and Transcriptional Co-regulation

BRD7 has been identified as a direct binding partner of BRCA1.[1] This interaction is crucial for the transcriptional regulation of a variety of target genes, including the estrogen receptor alpha (ERα), encoded by the ESR1 gene.[1] BRD7 facilitates the recruitment of BRCA1 and the transcription factor Oct-1 to the ESR1 promoter, thereby modulating its expression.[1] The depletion of either BRD7 or BRCA1 leads to a loss of ERα expression, which can confer resistance to antiestrogen therapies in breast cancer.[1]

Quantitative Data on BRD7 and BRCA1 Pathway Modulation

Table 3: Effect of BRD7 or BRCA1 Depletion on Gene Expression

| Cell Line | Condition | Gene | Method | Change in Expression | Reference |

| T47D | BRCA1 siRNA | ERα (mRNA) | Microarray | Decreased | [1] |

| T47D | BRD7 siRNA | ERα (mRNA) | Microarray | Decreased | [1] |

| MCF7 | BRCA1 siRNA | ERα (mRNA) | Microarray | Decreased | [1] |

| MCF7 | BRD7 siRNA | ERα (mRNA) | Microarray | Decreased | [1] |

| T47D | BRCA1 siRNA | ERα (protein) | Western Blot | Decreased | [1] |

| T47D | BRD7 siRNA | ERα (protein) | Western Blot | Decreased | [1] |

| MCF7 | BRCA1 siRNA | ERα (protein) | Western Blot | Decreased | [1] |

| MCF7 | BRD7 siRNA | ERα (protein) | Western Blot | Decreased | [1] |

Signaling Pathway Diagram

References

- 1. BRD7, a subunit of SWI/SNF complexes, binds directly to BRCA1 and regulates BRCA1-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BRD7 inhibits enhancer activity and expression of BIRC2 to suppress tumor growth and metastasis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Brd7-IN-1: A Technical Guide to its Impact on Cell Cycle Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator of gene transcription and cellular signaling, with profound implications for cell cycle progression and tumor suppression. Its role as a component of the PBAF chromatin remodeling complex positions it at the nexus of DNA repair, cell cycle control, and apoptosis.[1] The development of specific inhibitors targeting the bromodomain of BRD7, such as Brd7-IN-1, offers a promising therapeutic avenue for various malignancies. This technical guide provides an in-depth overview of the core mechanisms by which this compound is anticipated to impact cell cycle control, based on the known functions of BRD7 and the general mechanism of action of BRD7 inhibitors.

Core Mechanism of Action

This compound is a chemical probe that functions by targeting the bromodomain of the BRD7 protein.[2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism for regulating chromatin structure and gene expression.[1] By competitively binding to the BRD7 bromodomain, this compound disrupts the interaction between BRD7 and acetylated histones. This interference with BRD7's chromatin-targeting function is expected to alter the expression of a suite of genes critical for cell cycle progression.[1]

This compound is a derivative of the known BRD7/9 inhibitor BI7273 and serves as a component in the formation of the PROTAC (Proteolysis Targeting Chimera) degrader VZ185.[2] VZ185 links this compound to a VHL E3 ligase ligand, leading to the targeted ubiquitination and subsequent proteasomal degradation of BRD7 and its close homolog BRD9.[2]

Impact on Cell Cycle Signaling Pathways

BRD7 is known to influence several key signaling pathways that govern cell cycle progression. Inhibition of BRD7 by this compound is predicted to modulate these pathways, leading to cell cycle arrest.

The Rb/E2F Pathway

BRD7 has been shown to inhibit the G1-S phase transition by regulating the Retinoblastoma (Rb)/E2F pathway.[3][4] It can influence the promoter activity of E2F3, a critical transcription factor for S-phase entry.[3] By inhibiting BRD7, this compound may lead to the dysregulation of E2F target genes, ultimately causing a G1 arrest.

The p53 Pathway

BRD7 is a crucial component of a functional p53 pathway.[4] It is required for the efficient p53-mediated transcription of a subset of its target genes.[4][5] Inhibition of BRD7 could, therefore, impair the p53-dependent DNA damage response and cell cycle arrest, a critical consideration in cancer therapy. In some contexts, BRD7 inhibitors have been shown to reactivate p53 signaling, leading to increased apoptosis and reduced tumor growth.[1]

The Ras/MEK/ERK Pathway

Studies have indicated that BRD7 can suppress cell cycle progression by inhibiting the Ras/MEK/ERK signaling cascade.[3][4] This pathway is a central regulator of cell proliferation, and its inhibition by BRD7 contributes to G1 phase arrest. This compound, by antagonizing BRD7, might therefore modulate the activity of this pathway.

The Wnt/β-catenin Pathway

BRD7 has been reported to inhibit the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin, a key step in the activation of Wnt target genes like cyclin D1.[6] Consequently, inhibition of BRD7 by this compound could potentially activate this pro-proliferative pathway, a factor that requires careful consideration in therapeutic applications.

Quantitative Data Summary

Specific quantitative data for the direct effects of this compound on cell cycle progression are not extensively available in the public domain. However, data for the PROTAC degrader VZ185, which utilizes a this compound derivative, provides a strong indication of the potency of targeting BRD7.

| Compound | Target(s) | Assay Type | Metric | Value | Cell Line(s) | Reference |

| VZ185 | BRD7/BRD9 | Degradation | DC50 | 4.5 nM (BRD7) | Not Specified | [2] |

| VZ185 | BRD7/BRD9 | Degradation | DC50 | 1.8 nM (BRD9) | Not Specified | [2] |

DC50: Half-maximal degradation concentration.

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the impact of this compound on cell cycle control.

Cell Proliferation Assay (MTS/MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) or DMSO as a vehicle control.

-

Incubate the cells for 72 hours.

-

Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and multiples thereof) for 24, 48, and 72 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression levels of key cell cycle regulators.

Protocol:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, CDK4, p21, p27, Rb, phospho-Rb) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Impact: Signaling Pathways and Workflows

To better illustrate the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of this compound action on chromatin and gene expression.

Caption: this compound's impact on key cell cycle regulatory pathways.

Caption: A typical experimental workflow to assess this compound's effects.

Conclusion

This compound represents a valuable chemical tool for probing the function of BRD7 in cell cycle control and for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of BRD7's bromodomain, is predicted to induce cell cycle arrest, primarily at the G1/S transition, through the modulation of key signaling pathways including the Rb/E2F and p53 pathways. The potent degradation of BRD7 achieved by the this compound-based PROTAC VZ185 underscores the therapeutic potential of targeting this protein. Further detailed preclinical studies are warranted to fully elucidate the therapeutic window and efficacy of this compound and its derivatives in various cancer models.

References

- 1. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRD7, a novel bromodomain gene, inhibits G1-S progression by transcriptionally regulating some important molecules involved in ras/MEK/ERK and Rb/E2F pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unlocking Therapeutic Avenues: A Technical Guide to Targeting BRD7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 7 (BRD7) has emerged as a critical regulator in a multitude of cellular processes, acting as a tumor suppressor in various cancers and playing a key role in several signaling pathways. Its frequent downregulation in malignant tissues underscores its potential as a therapeutic target. This technical guide provides an in-depth exploration of BRD7's function, its involvement in disease, and the current landscape of therapeutic strategies aimed at modulating its activity. We present a comprehensive overview of the signaling cascades influenced by BRD7, detailed experimental protocols for its investigation, and a summary of the quantitative data available for inhibitors, offering a valuable resource for researchers and drug development professionals in the field.

The Therapeutic Rationale for Targeting BRD7

BRD7 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histones and other proteins. This interaction is crucial for the regulation of gene transcription. BRD7 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, an analog of the SWI/SNF complex, highlighting its role in modulating chromatin structure and gene expression.[1][2][3]

The primary rationale for targeting BRD7 in a therapeutic context stems from its established role as a tumor suppressor. Downregulation of BRD7 has been observed in a wide range of cancers, including nasopharyngeal carcinoma, breast cancer, colorectal cancer, ovarian cancer, and hepatocellular carcinoma.[3][4][5] Restoration of BRD7 expression or function has been shown to inhibit cancer cell growth, induce apoptosis, and suppress metastasis in preclinical models.[4][5] This tumor-suppressive function is mediated through its involvement in several critical signaling pathways.

Key Signaling Pathways Involving BRD7

BRD7 exerts its influence on cellular function by participating in and modulating multiple signaling cascades. Understanding these pathways is crucial for the development of targeted therapies.

The p53 Pathway

BRD7 is a critical cofactor for the tumor suppressor protein p53.[6] It physically interacts with p53 and is required for the efficient p53-mediated transcription of a subset of its target genes.[6][7] This interaction is essential for inducing oncogene-induced senescence, a key mechanism for preventing uncontrolled cell proliferation.[6] BRD7 facilitates the recruitment of the histone acetyltransferase p300 to p53 target gene promoters, leading to histone acetylation and transcriptional activation.[6]

Caption: BRD7 as a cofactor in the p53 signaling pathway.

The Wnt/β-catenin Pathway

BRD7's role in the Wnt/β-catenin pathway appears to be context-dependent. In nasopharyngeal carcinoma cells, BRD7 inhibits the nuclear translocation of β-catenin, thereby downregulating the Wnt signaling pathway and decreasing the expression of its target genes like cyclin D1 and c-jun.[1] However, in other contexts, BRD7 has been shown to enhance Wnt signaling by inhibiting GSK3β and increasing the nuclear translocation of β-catenin.[2] This dual role suggests that the effect of BRD7 on Wnt signaling may be influenced by the specific cellular environment and the presence of other interacting partners.

Caption: BRD7 modulation of the Wnt/β-catenin signaling pathway.

The PI3K/AKT Pathway

BRD7 has been shown to negatively regulate the PI3K/AKT signaling pathway.[4] It can directly interact with the p85 regulatory subunit of PI3K, which can lead to the inhibition of the downstream kinase AKT.[3] Downregulation of the PI3K/AKT pathway by BRD7 contributes to the suppression of cancer cell growth and survival.

Caption: BRD7-mediated inhibition of the PI3K/AKT signaling pathway.

The Ras/Raf/MEK/ERK Pathway

BRD7 can also attenuate the Ras/Raf/MEK/ERK signaling pathway.[4] Overexpression of BRD7 leads to decreased phosphorylation of MEK and ERK, key kinases in this pathway that promote cell cycle progression and proliferation.[1] This inhibition contributes to the G1/S phase cell cycle arrest observed upon BRD7 expression.[4]

Therapeutic Strategies: BRD7 Inhibitors

The development of small molecule inhibitors targeting the bromodomain of BRD7 is an active area of research. These inhibitors are designed to disrupt the interaction of BRD7 with acetylated histones, thereby modulating its function in gene transcription.[8]

Quantitative Data on BRD7 Inhibitors

Several inhibitors targeting BRD7 have been developed, many of which also show activity against the closely related BRD9. The following table summarizes the available quantitative data for some of these compounds.

| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Cell-based Assay Data | Reference(s) |

| BI-7273 | BRD7/BRD9 | BRD7: 117, BRD9: 19 | BRD7: 0.3, BRD9: 0.75 | EC50 (EOL-1 cell proliferation): 1400 nM | [2][9][10][11][12] |

| LP99 | BRD7/BRD9 | - | BRD9: 99 | Cellular IC50 (BRET assay): low micromolar range; Disrupts BRD9-chromatin interaction at 0.8 µM | [13][14][15][16][17] |

| 1-78 | BRD7 selective | - | BRD7: 290, BRD9: 650 | - | [18] |

| 2-77 | BRD7 selective | - | BRD7: 340, BRD9: 655 | - | [18] |

| TG003 | BRD7/BRD9, Clk2 | - | BRD7: 4000, BRD9: 16000 | - | [4] |

| Sunitinib | BRD7/BRD9, multiple kinases | - | BRD7: >10000 | - | [4] |

| PF-477736 | BRD7/BRD9, Chk1 | - | BRD7: >10000 | - | [4] |

Experimental Protocols for BRD7 Investigation

This section provides detailed methodologies for key experiments used to study BRD7 function.

Western Blotting for BRD7 Detection

Caption: Workflow for Western Blotting analysis of BRD7.

Objective: To detect and quantify the expression level of BRD7 protein in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-BRD7 antibody (e.g., Proteintech 51009-2-AP, Cell Signaling Technology #15125)[6][19]

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lysate Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-BRD7 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Co-Immunoprecipitation (Co-IP) for BRD7 Interaction Analysis

Objective: To investigate the physical interaction between BRD7 and a putative binding partner (e.g., p53).

Materials:

-

Co-IP lysis buffer

-

Primary antibodies: anti-BRD7 and anti-p53

-

Control IgG antibody

-